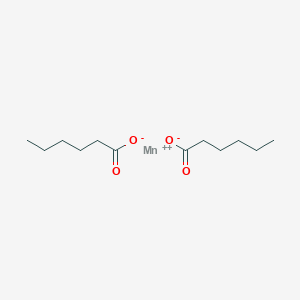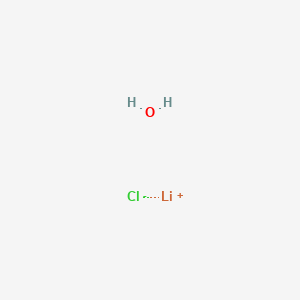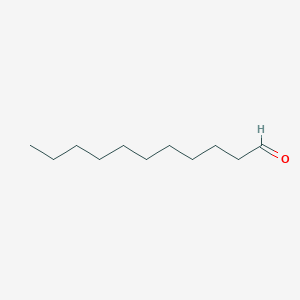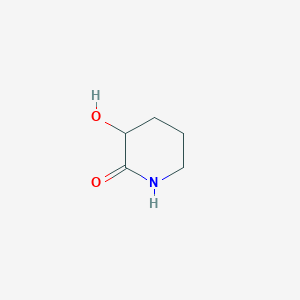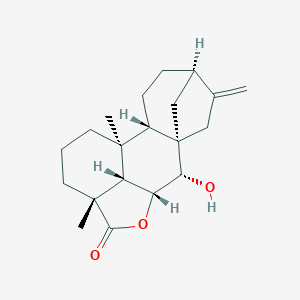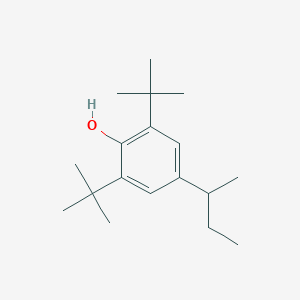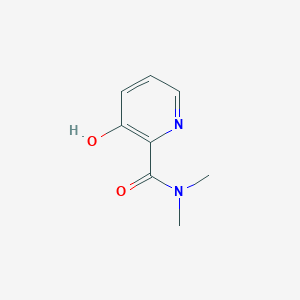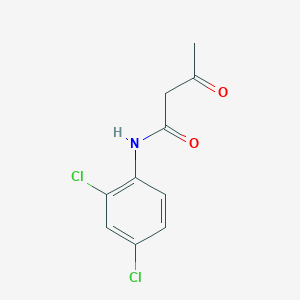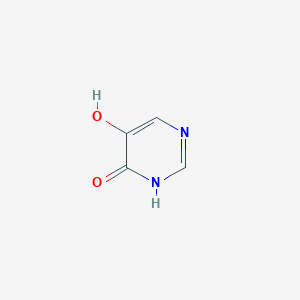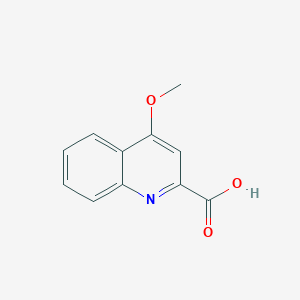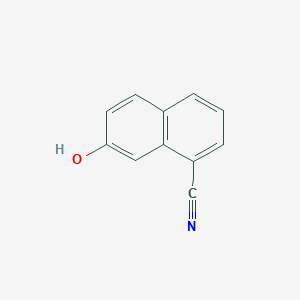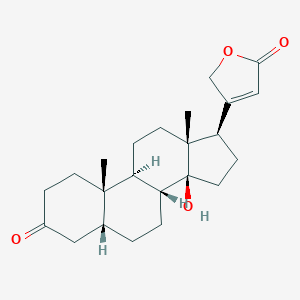
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide, also known as digoxin, is a cardiac glycoside that has been used for many years to treat cardiac arrhythmias and heart failure. It is derived from the leaves of the foxglove plant and has been a subject of extensive scientific research due to its potential therapeutic benefits.
Mechanism Of Action
The mechanism of action of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide involves the inhibition of the sodium-potassium pump in cardiac cells. This leads to an increase in intracellular calcium levels, which in turn leads to an increase in cardiac contractility. It also has a direct effect on the electrical conduction system of the heart, which helps to regulate the heart's rhythm.
Biochemical And Physiological Effects
The biochemical and physiological effects of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide include an increase in cardiac contractility, a decrease in heart rate, and an improvement in cardiac output. It also has anti-inflammatory effects and has been shown to inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide in lab experiments is its well-established mechanism of action and therapeutic potential. It is also readily available and has been extensively studied. However, it is important to note that it can be toxic at high doses and requires careful handling.
Future Directions
There are several future directions for research on (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-cancer properties and may be useful in the development of new cancer treatments. Another area of interest is its potential use in the treatment of neurological conditions such as Alzheimer's disease. It has been shown to have neuroprotective effects and may be useful in preventing or treating neurodegenerative diseases. Finally, there is a need for further research into the safety and efficacy of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide in different patient populations, particularly in the elderly and those with comorbidities.
Synthesis Methods
The synthesis of (5beta)-14-Hydroxy-3-oxocard-20(22)-enolide involves the extraction of the active ingredient from the leaves of the foxglove plant. The leaves are dried and ground into a powder, which is then mixed with a solvent to extract the active ingredient. The extract is then purified and concentrated to obtain the final product.
Scientific Research Applications
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide has been extensively studied for its therapeutic potential in the treatment of various cardiac conditions. It is used to treat atrial fibrillation, congestive heart failure, and other heart-related conditions. It has also been shown to have anti-inflammatory and anti-cancer properties.
properties
CAS RN |
1102-88-1 |
|---|---|
Product Name |
(5beta)-14-Hydroxy-3-oxocard-20(22)-enolide |
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[(5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15,17-19,26H,3-10,12-13H2,1-2H3/t15-,17-,18+,19-,21+,22-,23+/m1/s1 |
InChI Key |
REJBTXQSIQFRRE-XZBQRBHSSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C |
Other CAS RN |
1102-88-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



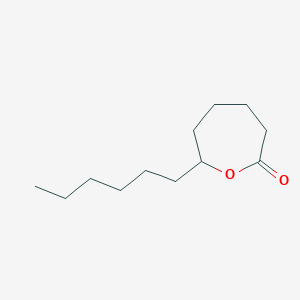
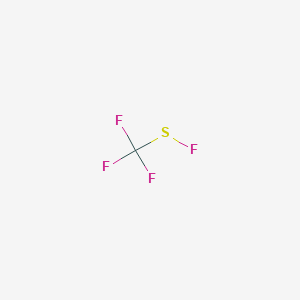
![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
